molecular formula C7H3ClFNS B13944869 7-Chloro-6-fluoro-1,3-benzothiazole

7-Chloro-6-fluoro-1,3-benzothiazole

Cat. No.: B13944869
M. Wt: 187.62 g/mol
InChI Key: IAEAQKXVOBORHU-UHFFFAOYSA-N
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Description

7-Chloro-6-fluoro-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both chlorine and fluorine atoms in the benzothiazole ring enhances its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-6-fluoro-1,3-benzothiazole typically involves the reaction of 4-fluoro-3-chloroaniline with potassium thiocyanate in the presence of acetic acid and bromine. This reaction produces 2-amino-6-fluoro-7-chlorobenzothiazole, which can be further treated with various reagents to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps such as recrystallization and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-fluoro-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of 7-chloro-6-fluoro-1,3-benzothiazole involves its interaction with specific molecular targets in the body. For example, it can inhibit enzymes such as DNA gyrase and dihydroorotase, which are essential for bacterial growth and replication. This inhibition leads to the antibacterial activity of the compound . Additionally, the compound can interact with other molecular pathways, leading to its anti-inflammatory and anti-tubercular effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-6-fluoro-1,3-benzothiazole is unique due to the presence of both chlorine and fluorine atoms in the benzothiazole ring, which enhances its chemical reactivity and biological activities. This dual substitution pattern makes it a valuable compound in medicinal chemistry and other scientific research applications .

Properties

Molecular Formula

C7H3ClFNS

Molecular Weight

187.62 g/mol

IUPAC Name

7-chloro-6-fluoro-1,3-benzothiazole

InChI

InChI=1S/C7H3ClFNS/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H

InChI Key

IAEAQKXVOBORHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1N=CS2)Cl)F

Origin of Product

United States

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